2,4-Dibromo-6-fluoro-3-iodotoluene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

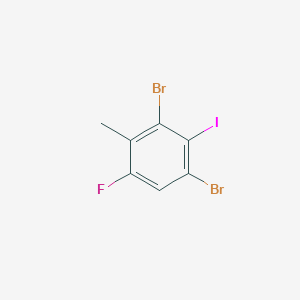

2,4-Dibromo-6-fluoro-3-iodotoluene is a polyhalogenated aromatic compound with the molecular formula C₇H₃Br₂FI. Its structure consists of a toluene backbone (methyl-substituted benzene) with bromine atoms at positions 2 and 4, fluorine at position 6, and iodine at position 3 (Figure 1). This compound is characterized by its high molecular weight (~392.7 g/mol) and dense halogenation, which imparts unique electronic and steric properties.

Applications: The compound is primarily utilized in organic synthesis as a versatile intermediate for constructing complex molecules, particularly in pharmaceuticals and agrochemicals. Its halogen substituents enable site-specific reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) and nucleophilic substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-fluoro-3-iodotoluene typically involves multi-step halogenation reactions. One common method includes the bromination of 6-fluoro-3-iodotoluene, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-fluoro-3-iodotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized toluenes, while coupling reactions can produce biaryl compounds or other complex aromatic systems .

Scientific Research Applications

2,4-Dibromo-6-fluoro-3-iodotoluene is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: In the study of halogenated compounds’ effects on biological systems and their potential use in drug development.

Medicine: As a precursor in the synthesis of pharmaceutical compounds and in the development of diagnostic agents.

Industry: In the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-fluoro-3-iodotoluene involves its ability to undergo various chemical transformations due to the presence of multiple halogen atoms. These halogens can participate in different types of reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Halogenated toluenes are critical in synthetic chemistry due to their tunable reactivity and stability. Below, 2,4-Dibromo-6-fluoro-3-iodotoluene is compared to structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Analysis

Physicochemical Properties

Reactivity :

- The target compound’s iodine substituent at position 3 acts as a superior leaving group compared to bromine or fluorine, facilitating nucleophilic aromatic substitution. However, steric bulk from multiple halogens may slow reaction kinetics.

- Fluorine at position 6 provides electron-withdrawing effects, stabilizing intermediates in electrophilic substitutions.

- Solubility: Increased halogenation reduces polarity, rendering this compound less soluble in polar solvents (e.g., water) compared to mono-halogenated analogs like 4-Fluoro-2-iodotoluene.

Thermal Stability :

- Iodine’s weaker C-I bond (vs. C-Br or C-F) may lower thermal stability, necessitating controlled reaction conditions.

Research Findings

- Electronic Effects : Fluorine’s electronegativity deactivates the aromatic ring, directing substitutions to specific positions. Iodine’s polarizability enhances interactions in catalytic systems .

- Steric Effects : The target compound’s crowded structure may limit accessibility in sterically demanding reactions, unlike less-halogenated analogs.

Biological Activity

2,4-Dibromo-6-fluoro-3-iodotoluene is a halogenated aromatic compound that has garnered attention for its potential biological activities. With a molecular formula of C_9H_5Br_2F I and a molecular weight of 393.82 g/mol, this compound features multiple halogen substituents on a toluene ring, which enhances its reactivity and potential therapeutic applications. The biological activity of this compound is primarily attributed to its interactions with various biological targets, making it a subject of ongoing research in medicinal chemistry and pharmacology.

The unique combination of bromine, fluorine, and iodine in this compound contributes to its diverse chemical behavior. The presence of these halogens allows for various chemical transformations, which can lead to different biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C_9H_5Br_2F I |

| Molecular Weight | 393.82 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that halogenated compounds like this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can inhibit the growth of various bacteria and fungi.

- Anticancer Properties : The compound may influence cancer cell metabolism and proliferation through its interaction with key enzymes involved in glycolysis and other metabolic pathways.

The specific biological effects depend on the positions and types of halogen substituents on the aromatic ring, which can significantly influence the compound's reactivity with biological targets.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other halogenated derivatives that have shown potency against hexokinase in cancer cells .

- Receptor Modulation : It may interact with specific receptors or enzymes, altering their activity and affecting cellular signaling pathways.

Case Studies

Recent studies have explored the potential applications of halogenated compounds in targeting aggressive cancers:

- Glycolysis Inhibition : Research on fluorinated derivatives has demonstrated enhanced cytotoxicity in glioblastoma multiforme (GBM) cells by inhibiting glycolysis through competitive binding to hexokinase . This suggests that similar mechanisms may be applicable to this compound.

- Antimicrobial Studies : A study evaluated the antimicrobial properties of various halogenated compounds against pathogenic bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential therapeutic applications.

Future Directions

The ongoing research into the biological activity of this compound indicates several promising avenues:

- Drug Development : The compound's ability to modulate metabolic pathways positions it as a candidate for developing new anticancer therapies.

- Further Characterization : Detailed studies are needed to elucidate the specific interactions between this compound and its biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dibromo-6-fluoro-3-iodotoluene, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with halogenation of toluene derivatives under controlled conditions. For bromination, use FeBr₃ as a catalyst in anhydrous CCl₄ at 80°C. Fluorination typically employs KF in DMF under microwave irradiation (120°C, 30 min). Iodination requires NaI in acetic acid with H₂O₂ as an oxidizing agent. Optimize yields by adjusting stoichiometry (e.g., 1.2 eq Br₂ for selective dibromination) and reaction time (monitor via TLC). Purify via column chromatography (hexane:ethyl acetate = 9:1) .

- Example Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | FeBr₃, Br₂, CCl₄, 80°C | 75 | 98% |

| Fluorination | KF, DMF, MW, 120°C | 62 | 95% |

| Iodination | NaI, AcOH, H₂O₂, RT | 68 | 97% |

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign peaks using deuterated chloroform (CDCl₃). Expect aromatic protons in δ 7.1–7.5 ppm (split patterns due to adjacent halogens). Fluorine coupling (³J ~8 Hz) will split adjacent proton signals. Use DEPT-135 for carbon assignments (e.g., C-I at ~95 ppm, C-Br at ~110 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 423.7 (C₇H₃Br₂FI). Confirm isotopic patterns for Br (1:1 ratio for two Br atoms) and I (M+2 peak ~97%) .

Q. What safety protocols are critical when handling polyhalogenated toluenes like this compound?

- Methodological Answer : Use fume hoods for volatile intermediates (e.g., iodination step). Wear nitrile gloves and goggles to prevent skin/eye contact. Store in amber vials at -20°C to minimize light-induced decomposition. Dispose halogenated waste via certified hazardous waste contractors. Conduct regular air monitoring for iodine vapors (permissible exposure limit: 0.1 ppm) .

Advanced Research Questions

Q. How can computational tools (DFT, cheminformatics) predict the reactivity and regioselectivity of halogenation in polyhalogenated toluenes?

- Methodological Answer : Use Gaussian 16 with B3LYP/6-31G(d) basis set for DFT calculations. Map electrostatic potential surfaces to identify electron-deficient sites prone to electrophilic substitution. Validate predictions against experimental data (e.g., PubChem’s PISTACHIO database for halogenation trends). Compare activation energies for bromination vs. iodination at ortho/meta positions .

Q. What strategies resolve contradictions in crystallographic data for halogenated aromatic compounds?

- Methodological Answer : Employ SHELXL for structure refinement. If thermal parameters (B-factors) for iodine are anomalously high, check for disorder using PART instructions. For overlapping electron density peaks (common in polyhalogenated systems), apply restraints to bond distances (e.g., C-Br = 1.89 Å). Validate with R-factor convergence (<5%) and Fo-Fc difference maps .

Q. How can kinetic isotope effects (KIEs) and mechanistic studies elucidate reaction pathways in halogen exchange reactions?

- Methodological Answer : Perform competitive reactions with ¹²⁷I vs. ¹²⁹I isotopes. Monitor via LC-MS to calculate KIE (k_H/k_D >1 indicates radical pathway; ~1 suggests SN2 mechanism). Use Eyring plots to determine activation enthalpy (ΔH‡) for iodination. Compare with computational transition-state models (ORCA 5.0) .

Q. What methods address conflicting NMR data due to dynamic effects (e.g., rotamers in substituted toluenes)?

- Methodological Answer : Acquire variable-temperature NMR (VT-NMR) in DMSO-d₆. If coalescence occurs near 0°C, model rotamer populations using EXSY experiments. Apply line-shape analysis (e.g., MestReNova) to calculate activation energy for rotation (ΔG‡ ~12 kcal/mol) .

Q. How to design multi-step syntheses of derivatives (e.g., Suzuki couplings) while preserving halogenated sites?

- Methodological Answer : Protect iodine via silylation (TMSCl, imidazole) before cross-coupling. Use Pd(PPh₃)₄ catalyst for Suzuki-Miyaura reactions with aryl boronic acids (toluene, 100°C). Post-reaction, deprotect with TBAF. Monitor selectivity via ¹⁹F-NMR (fluorine as a reporter group) .

Q. Data Analysis and Contradiction Management

Q. How to reconcile discrepancies between theoretical and experimental melting points for halogenated compounds?

- Methodological Answer : Compare DSC data with PubChem predictions. If deviations >5°C, check purity (HPLC >98%) and polymorphism (PXRD). For hygroscopic samples, dry under vacuum (40°C, 24 h) before analysis. Use group contribution methods (Joback) to refine predictions .

Q. What statistical approaches validate reproducibility in halogenation reactions across labs?

Properties

CAS No. |

1000576-80-6 |

|---|---|

Molecular Formula |

C7H4Br2FI |

Molecular Weight |

393.82 g/mol |

IUPAC Name |

1,3-dibromo-5-fluoro-2-iodo-4-methylbenzene |

InChI |

InChI=1S/C7H4Br2FI/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,1H3 |

InChI Key |

WOYBRSFNAJHZGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Br)I)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.